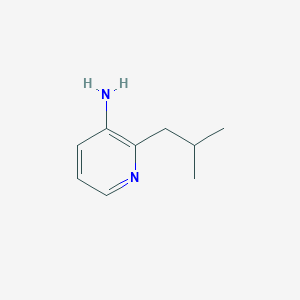

2-Isobutylpyridin-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methylpropyl)pyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-7(2)6-9-8(10)4-3-5-11-9/h3-5,7H,6,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGNYVEZHXXPKGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=C(C=CC=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1493562-93-8 | |

| Record name | 2-(2-methylpropyl)pyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity Profiles and Reaction Mechanisms of 2 Isobutylpyridin 3 Amine

Nucleophilic Reactivity of the 3-Amine Group

The lone pair of electrons on the nitrogen atom of the 3-amino group confers significant nucleophilic character to the molecule, enabling it to participate in a variety of chemical transformations.

Reactions with Carbonyl Electrophiles and Imine/Enamine Formation

Primary amines, such as 2-isobutylpyridin-3-amine, readily react with aldehydes and ketones in a condensation reaction to form imines, also known as Schiff bases. This reaction is typically acid-catalyzed and proceeds through a carbinolamine intermediate. The formation of the C=N double bond is a reversible process. masterorganicchemistry.comopenstax.orgkhanacademy.org

The general mechanism for imine formation involves the initial nucleophilic attack of the amine on the carbonyl carbon, followed by proton transfer to form a neutral carbinolamine. Subsequent protonation of the hydroxyl group allows for the elimination of a water molecule, leading to the formation of a resonance-stabilized iminium ion. Finally, deprotonation of the nitrogen atom yields the stable imine product. masterorganicchemistry.comopenstax.org

While primary amines form imines, the reaction of secondary amines with carbonyl compounds leads to the formation of enamines. Since this compound is a primary amine, it is expected to exclusively form imines upon reaction with carbonyl electrophiles.

A variety of catalysts and reaction conditions can be employed for imine synthesis, including the use of weak acids to avoid protonation of the amine nucleophile. semanticscholar.org

Table 1: General Reaction of this compound with Carbonyl Compounds

| Electrophile | Product | General Conditions |

| Aldehyde (R'-CHO) | Imine | Mild acid catalyst |

| Ketone (R'-CO-R'') | Imine | Mild acid catalyst |

N-Alkylation and N-Acylation Pathways

The nucleophilic nitrogen of the 3-amino group can be readily alkylated by reacting with alkyl halides or other alkylating agents. This reaction proceeds via a nucleophilic substitution mechanism, typically SN2 for primary and secondary alkyl halides. wikipedia.org The reaction of 2-aminopyridine (B139424) derivatives with alcohols, catalyzed by transition metals like ruthenium, provides a greener alternative for N-alkylation through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. nih.govresearchgate.net

N-acylation of this compound can be achieved using various acylating agents such as acyl chlorides, acid anhydrides, or carboxylic acids in the presence of a coupling agent. This reaction leads to the formation of the corresponding amide. bath.ac.uknih.gov The acylation of aminopyridines is a common transformation in organic synthesis. For instance, N-acylation of various amines has been successfully carried out in water using benzotriazole (B28993) chemistry, offering an environmentally friendly approach. nih.gov

Table 2: N-Alkylation and N-Acylation of this compound

| Reagent | Reaction Type | Product |

| Alkyl Halide (R'-X) | N-Alkylation | N-Alkyl-2-isobutylpyridin-3-amine |

| Alcohol (R'-OH) | N-Alkylation (catalytic) | N-Alkyl-2-isobutylpyridin-3-amine |

| Acyl Chloride (R'-COCl) | N-Acylation | N-Acyl-2-isobutylpyridin-3-amine |

| Acid Anhydride ((R'CO)₂O) | N-Acylation | N-Acyl-2-isobutylpyridin-3-amine |

Reactions with Nitrogen Electrophiles, including Nitrosation

The reaction of primary aromatic amines with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid, is a well-known reaction that leads to the formation of diazonium salts. However, the nitrosation of 3-aminopyridines can be complex. Studies on the nitrosation of 3-aminopyridine (B143674) and its derivatives have shown that the reaction proceeds through the interaction of the nitrous acidium ion with the monoprotonated form of the amine. rsc.org The nitrosation of primary amines can lead to unstable N-nitroso products that can decompose into diazonium salts. nih.gov

Electrophilic Aromatic Substitution on the Pyridine (B92270) Ring

The pyridine ring is generally considered electron-deficient and less reactive towards electrophilic aromatic substitution compared to benzene (B151609). However, the presence of activating substituents can facilitate such reactions.

Regioselectivity and Electronic Influences of Substituents

In this compound, the pyridine ring is substituted with two electron-donating groups: an isobutyl group at the 2-position and an amino group at the 3-position. The amino group is a powerful activating group and is known to be an ortho, para-director in electrophilic aromatic substitution reactions on benzene rings. chemistrytalk.orglibretexts.org In the context of the pyridine ring, the directing effect of the amino group at the 3-position would favor substitution at the 2- and 4-positions. However, the 2-position is already occupied by the isobutyl group. Therefore, electrophilic attack is most likely to occur at the 4-position.

The isobutyl group at the 2-position is an alkyl group, which is also an activating group, albeit weaker than the amino group, and directs electrophilic attack to the ortho and para positions. In this case, it would direct to the 3- and 5-positions. The powerful activating and directing effect of the 3-amino group is expected to dominate, leading to preferential substitution at the 4-position.

A relevant example is the nitration of 3-aminopyridine. To achieve nitration at the 2-position, the amino group is often protected, for instance, by forming a urea (B33335) derivative, which then directs the nitration. google.com This suggests that direct electrophilic substitution on the unprotected 3-aminopyridine ring can be challenging and may require careful control of reaction conditions to achieve the desired regioselectivity. The nitration of 2-aminopyridine has been shown to yield a mixture of 3-nitro and 5-nitro isomers, with the latter being the major product. sapub.org This further highlights the complexity of predicting regioselectivity in substituted pyridines.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Electrophile (E⁺) | Major Product |

| Nitrating agent (e.g., HNO₃/H₂SO₄) | 4-Nitro-2-isobutylpyridin-3-amine |

| Halogenating agent (e.g., Br₂) | 4-Bromo-2-isobutylpyridin-3-amine |

| Sulfonating agent (e.g., SO₃/H₂SO₄) | This compound-4-sulfonic acid |

Advanced Catalytic Approaches for Pyridine Functionalization

Modern synthetic methods have enabled the direct C-H functionalization of pyridine rings, offering more efficient and selective routes to substituted pyridines. These methods often employ transition metal catalysts, such as palladium or copper, to activate C-H bonds. nih.govmdpi.com For instance, copper-catalyzed aerobic oxidative C-H functionalization has been used for the synthesis of imidazopyridine derivatives from substituted pyridines. nih.gov Palladium-catalyzed direct C-H arylation has also been applied to thieno-pyridines. mdpi.com

Reactivity Involving the 2-Isobutyl Moiety

The isobutyl group at the 2-position of the pyridine ring presents several sites for potential chemical modification. The reactivity of this alkyl chain is influenced by the adjacent aromatic system, which can activate the C-H bonds of the isobutyl group.

Site-Selective C-H Functionalization Strategies

The selective functionalization of C-H bonds within the isobutyl moiety of 2-isobutylpyridine (B1582698) derivatives is a key strategy for introducing molecular complexity. Photocatalysis using decatungstate anion has emerged as a method for such selective transformations. In studies involving 2-isobutylpyridine, C-H functionalization has been observed to occur preferentially or exclusively at the methine (γ-position) C-H bond of the isobutyl group. acs.org This selectivity is attributed to an inductive effect from the pyridine ring that influences the transition states of the hydrogen abstraction step. acs.org Notably, no formation of the α-alkylated product was observed in these reactions, highlighting the high degree of site-selectivity. acs.org

This observed preference for the methine position can be rationalized by considering the relative stability of the potential radical intermediates. Abstraction of a hydrogen atom from the methine carbon leads to the formation of a more stable tertiary radical compared to the primary radicals that would be formed by abstraction from the methyl groups.

Further demonstrating the utility of this approach, consecutive site-selective C-H functionalization has been successfully applied to 2-isopentylpyridine, a closely related structure. acs.org The initial photocatalyzed C-H alkylation occurs at the γ-position, and subsequent treatment with N-bromosuccinimide (NBS) in the presence of benzoyl peroxide (BPO) leads to α-bromination of the side chain. acs.org This sequential functionalization underscores the potential for controlled, multi-step modifications of the alkyl side chain.

Transformations and Derivatizations of the Isobutyl Alkyl Chain

Beyond C-H functionalization, the isobutyl alkyl chain can undergo various transformations and derivatizations. The acidity of the benzylic hydrogens (the CH2 group attached to the pyridine ring) in 2-alkylpyridines is a key factor governing their reactivity. pearson.com Deprotonation at this position generates a carbanion that can participate in a range of nucleophilic reactions.

One important transformation is the enantioselective alkylation of 2-alkylpyridines. This can be achieved using chiral lithium amides as noncovalent stereodirecting auxiliaries. nih.gov This method allows for the direct asymmetric alkylation of the α-carbon of the alkyl side chain, providing access to chiral pyridine derivatives without the need for pre-functionalization of the substrate. nih.gov Crystallographic and NMR studies have provided insight into the structure of the chiral aggregates formed between the lithium amide and the lithiated 2-alkylpyridine, which are responsible for directing the stereochemistry of the alkylation. nih.gov

The carbanion generated at the benzylic position can also react with various electrophiles. For instance, it can undergo nucleophilic addition to aldehydes and ketones, a reaction analogous to enolate chemistry in carbonyl compounds. pearson.com This leads to the formation of new carbon-carbon bonds and the introduction of hydroxyl functionalities into the side chain.

Mechanistic Investigations of this compound Transformations

Understanding the mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and designing new synthetic strategies. While specific mechanistic studies on this exact molecule are limited, insights can be drawn from computational and experimental studies on related 2-alkylpyridine systems.

Elucidation of Reaction Intermediates and Transition States

Computational methods, particularly Density Functional Theory (DFT), have become invaluable tools for elucidating reaction mechanisms, including the characterization of transient intermediates and transition states. rsc.org For C-H activation reactions, which are central to the functionalization of the isobutyl side chain, DFT calculations can model the interaction of the substrate with the catalyst and map out the energy profile of the reaction pathway.

In the context of palladium-catalyzed C-H activation of 2-phenylpyridine, a related system where the pyridine acts as a directing group, DFT studies have investigated the different possible mechanisms, such as inner-shell and outer-shell proton abstraction pathways. rsc.org These calculations help in determining the rate-determining steps and the geometries of the transition states. rsc.org

For the enantioselective alkylation of 2-alkylpyridines, experimental evidence from X-ray crystallography and solution NMR has been crucial in identifying the structure of the key reaction intermediates. nih.gov These studies have shown the formation of well-defined mixed aggregates between the chiral lithium amide and the α-lithiated 2-alkylpyridine, which act as the stereodirecting species. nih.gov

Kinetic and Thermodynamic Aspects of Reaction Pathways

The site-selectivity observed in the photocatalytic C-H functionalization of 2-isobutylpyridine is a reflection of the kinetic control of the reaction. The lower activation energy for the abstraction of the methine hydrogen compared to the methyl hydrogens leads to the preferential formation of the γ-functionalized product.

Theoretical calculations can provide valuable estimates of the kinetic and thermodynamic parameters. For instance, DFT calculations can be used to determine the activation energies and reaction enthalpies for different reaction pathways, allowing for a comparison of their relative feasibilities. researchgate.net In the study of pyridine tautomerization, computational methods have been used to calculate activation barriers and energy differences between tautomers, providing insights into the kinetic and thermodynamic stabilities. researchgate.net

Derivatization Strategies and Novel Compound Generation

N-Functionalization for the Synthesis of New Chemical Entities

The primary amino group at the C-3 position is a key handle for derivatization, readily participating in reactions to form a variety of functional groups and to construct new heterocyclic systems.

The nucleophilic nature of the 3-amino group allows for straightforward reactions with electrophilic reagents to form stable amide, sulfonamide, and urea (B33335) linkages.

Amides: Amide synthesis can be achieved by reacting 2-Isobutylpyridin-3-amine with carboxylic acids, acid chlorides, or acid anhydrides. When using carboxylic acids, coupling reagents are employed to activate the acid. Common methods include the use of carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), often in the presence of an additive such as 1-Hydroxybenzotriazole (HOBt) to facilitate the reaction and suppress side reactions. Alternatively, the Schotten-Baumann reaction, which involves treating the amine with an acyl chloride under basic conditions, provides a direct route to the corresponding amide.

Sulfonamides: The synthesis of sulfonamides from this compound can be accomplished by reacting it with sulfonyl chlorides in the presence of a base like pyridine (B92270). This reaction is a well-established method for forming the robust S-N bond characteristic of sulfonamides. Modern methods also allow for sulfonamide synthesis directly from sulfonic acids or thiols under various catalytic conditions, expanding the range of accessible starting materials.

Ureas: Urea derivatives are typically synthesized by reacting the amine with an isocyanate. For this compound, this would involve reaction with a suitable isobutyl- or other alkyl/aryl-isocyanate to yield an unsymmetrical urea. Another common approach involves the use of phosgene (B1210022) or its safer equivalents, such as triphosgene (B27547) or carbonyldiimidazole (CDI). These reagents react with the amine to form an isocyanate intermediate in situ, which can then react with a second amine to produce the final urea product.

Table 1: Common Reagents for N-Functionalization

| Functional Group | Reagent Class | Specific Examples |

|---|---|---|

| Amide | Acid Chlorides / Anhydrides | Acetyl chloride, Benzoyl chloride, Acetic anhydride |

| Coupling Reagents | EDC, DCC, HATU, HOBt | |

| Sulfonamide | Sulfonyl Chlorides | Tosyl chloride, Mesyl chloride, Dansyl chloride |

| Urea | Isocyanates | Phenyl isocyanate, Methyl isocyanate |

| Phosgene Equivalents | Triphosgene, Carbonyldiimidazole (CDI) |

The 3-amino group serves as a crucial building block for the construction of fused polycyclic aromatic systems, where the pyridine ring of this compound becomes annulated with another ring. This is typically achieved by reacting the amine with a bifunctional reagent, leading to an intramolecular cyclization.

For instance, 3-aminopyridine (B143674) derivatives are precursors to various fused N-heterocycles like pyrido[2,3-b]pyrazines, imidazo[4,5-b]pyridines, and pyrido[2,3-d]pyrimidines. nih.govnih.govresearchgate.net The synthesis of these systems often requires an additional functional group on the pyridine ring adjacent to the amine. For example, the reaction of a 2,3-diaminopyridine (B105623) with a 1,2-dicarbonyl compound is a standard method for forming the pyrido[2,3-b]pyrazine (B189457) core. mdpi.com Similarly, reacting 2,3-diaminopyridine with carboxylic acids or their derivatives can yield imidazo[4,5-b]pyridines. nih.gov

Therefore, this compound can be considered a precursor for these systems. A subsequent functionalization step, such as nitration at the 2-position followed by reduction (as discussed in section 4.2.2), would generate the required 2,3-diamino intermediate, which could then undergo cyclization reactions to form complex heterocyclic structures. orgsyn.org

Pyridine Ring Modification for Enhanced Structural Diversity

Direct functionalization of the pyridine ring allows for the introduction of new substituents that can modulate the electronic properties of the molecule or serve as handles for further chemical transformations.

The introduction of a halogen atom onto the pyridine ring opens up a vast array of synthetic possibilities, most notably through palladium-catalyzed cross-coupling reactions.

Halogenation: The 3-amino group is an activating, ortho-para directing group, while the 2-isobutyl group is also weakly activating and ortho-para directing. In electrophilic aromatic substitution reactions on this compound, substitution is therefore predicted to occur at the C4 and C6 positions. Bromination of aminopyridines can be achieved using reagents like N-Bromosuccinimide (NBS) or bromine in acetic acid. orgsyn.orgijssst.info Iodination can be performed using iodine in the presence of a facilitator like mercuric acetate. google.com The specific conditions would determine the regioselectivity and extent of halogenation.

Cross-Coupling Reactions: A halogenated derivative of this compound is an ideal substrate for cross-coupling reactions. The Suzuki-Miyaura cross-coupling, which pairs an organohalide with a boronic acid or ester, is a powerful tool for forming carbon-carbon bonds. wikipedia.org For example, the Suzuki coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids has been shown to proceed efficiently in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base, yielding 5-aryl-2-methylpyridin-3-amine derivatives. nih.govresearchgate.net A similar strategy would be directly applicable to a halogenated this compound, allowing for the introduction of a wide range of aryl and heteroaryl substituents.

Table 2: Example Conditions for Suzuki Cross-Coupling

| Component | Example Reagent/Condition |

|---|---|

| Substrate | 5-Bromo-2-methylpyridin-3-amine |

| Coupling Partner | Arylboronic acid |

| Catalyst | Pd(PPh₃)₄ |

| Base | K₃PO₄ |

| Solvent | 1,4-Dioxane / Water |

| Temperature | 85-95 °C |

Data derived from analogous compound reactions. nih.govresearchgate.net

The introduction of a nitro group onto the pyridine ring, followed by its reduction, is a key two-step process to generate additional amino groups, which are valuable for further derivatization.

Nitration: Direct nitration of 3-aminopyridine can be hazardous and is often low-yielding. google.com A more controlled and safer approach involves the protection of the highly activating amino group prior to nitration. One effective method is to first react 3-aminopyridine with urea to form N,N'-di-(3-pyridyl)-urea. google.comgoogle.com This protected intermediate can then be safely nitrated with a mixture of nitric and sulfuric acid, which directs the nitro group to the C2 position. google.comgoogle.com Subsequent hydrolysis of the urea linkage liberates the amine, yielding 2-nitro-3-aminopyridine. google.com This strategy would be applicable to this compound, likely leading to nitration at the C4 or C6 positions due to the directing influence of the substituents.

Reduction: The resulting nitro-substituted this compound can be readily reduced to the corresponding diamine. This transformation is reliably achieved using various reducing agents. wikipedia.org Common methods include catalytic hydrogenation with catalysts such as Raney nickel or palladium on carbon (Pd/C), or chemical reduction using metals in acidic media, such as iron in acetic acid or tin(II) chloride in hydrochloric acid. orgsyn.orgwikipedia.org The resulting 2-isobutylpyridine-diamine is a highly valuable intermediate for synthesizing fused heterocyclic systems, as discussed in section 4.1.2.

Side Chain Functionalization of the 2-Isobutyl Group

While the primary amine and the pyridine ring are the most common sites for derivatization, the 2-isobutyl side chain also offers opportunities for modification. Reactions targeting the alkyl group can introduce new functional groups, providing another layer of structural diversity.

Potential transformations could focus on the carbon atom adjacent to the pyridine ring, which exhibits reactivity analogous to a benzylic position. This position is susceptible to radical reactions, such as halogenation using N-bromosuccinimide (NBS) under UV irradiation or with a radical initiator. The resulting halo-isobutyl derivative could then undergo nucleophilic substitution or elimination reactions.

Furthermore, oxidation of the side chain could be explored. Strong oxidizing agents might lead to the formation of a carboxylic acid at the 2-position. Milder, more selective oxidation could potentially introduce a hydroxyl group. Additionally, the pyridine nitrogen itself can be oxidized to an N-oxide using reagents like dimethyldioxirane (B1199080) or meta-chloroperoxybenzoic acid (m-CPBA), which would alter the electronic properties of the entire ring system and influence its reactivity in subsequent reactions. researchgate.net

Selective Oxidation and Reduction Transformations

The presence of both an amino group and a pyridine ring in this compound offers multiple sites for oxidation and reduction reactions. The selective transformation of these moieties is crucial for the controlled generation of derivatives.

Selective Oxidation:

The nitrogen atom of the pyridine ring is a primary target for selective oxidation. In molecules containing both a pyridine ring and an aliphatic amine, a significant challenge is to achieve selective N-oxidation of the less basic pyridine nitrogen in the presence of the more nucleophilic amino group. A successful strategy to address this involves an in situ protonation technique. By treating the parent compound with an acid, the more basic amino group is protonated, forming an ammonium (B1175870) salt. This deactivates the amino group towards electrophilic oxidation, thereby allowing for the selective oxidation of the pyridine nitrogen.

One established method employs an iminium salt organocatalyst in the presence of an acid and an oxidizing agent such as hydrogen peroxide. This approach has been shown to selectively produce pyridine N-oxides from substrates containing aliphatic amines nih.gov. The resulting this compound N-oxide is a key intermediate that can be used in further functionalization reactions.

| Starting Material | Reagents | Product | Key Feature |

| This compound | H₂O₂, Iminium salt catalyst, Acid (e.g., H₂SO₄) | This compound N-oxide | Selective oxidation of the pyridine nitrogen |

Selective Reduction:

The reduction of the pyridine N-oxide derivative of this compound back to the parent pyridine is a critical step if the N-oxide is used as a protecting or directing group. Various reagents are available for the deoxygenation of pyridine N-oxides. A mild and efficient method involves the use of diboron (B99234) reagents, such as bis(pinacolato)diboron (B136004) ((pinB)₂). This reagent can selectively reduce pyridine N-oxides in the presence of other functional groups nih.gov. The reaction typically proceeds by mixing the N-oxide with the diboron reagent in a suitable solvent at an appropriate temperature nih.gov.

Other established methods for the reduction of pyridine N-oxides include the use of titanium trichloride (B1173362) (TiCl₃) or sulfur dioxide (SO₂) researchgate.netgoogle.com. TiCl₃ is known for its ability to selectively reduce N-oxides to their corresponding amines under mild conditions and is compatible with biological matrices researchgate.net. Sulfur dioxide, often in the form of sulfurous acid, provides an economical and functional group-tolerant alternative for the reduction of pyridine N-oxides google.com.

| Starting Material | Reagents | Product | Key Feature |

| This compound N-oxide | Bis(pinacolato)diboron ((pinB)₂) | This compound | Mild and selective deoxygenation |

| This compound N-oxide | Titanium trichloride (TiCl₃) | This compound | Selective reduction in various matrices |

| This compound N-oxide | Sulfur dioxide (SO₂) | This compound | Economical and functional group tolerant |

Introduction of Additional Functional Groups on the Isobutyl Chain

The isobutyl side chain of this compound presents an opportunity for introducing additional functional groups, which can significantly diversify the molecular structure and its properties. C-H activation strategies are at the forefront of such modifications.

Hydroxylation:

The selective hydroxylation of an unactivated C-H bond on the isobutyl chain is a challenging but valuable transformation. While direct C-H hydroxylation of alkyl chains on pyridine rings is not extensively documented for this specific substrate, analogous reactions on similar structures suggest potential pathways. One approach involves the use of manganese aminopyridine enzyme models as catalysts. These bio-inspired catalysts have shown the ability to mediate selective C-H hydroxylation, with the site of hydroxylation being influenced by the ligand environment of the metal center.

Amination:

The introduction of an amino group onto the isobutyl chain can be explored through catalytic C-H amination reactions. Copper-catalyzed C-H amination has emerged as a powerful tool for the formation of C-N bonds. While typically applied to aromatic C-H bonds, adaptations of these catalytic systems could potentially be developed for the amination of aliphatic side chains on heterocyclic compounds. For instance, the use of a suitable directing group on the pyridine ring could facilitate the intramolecular amination of a C-H bond on the isobutyl group.

Halogenation:

Free-radical halogenation is a well-established method for the functionalization of alkane side chains on aromatic rings wikipedia.org. This process, typically initiated by UV light or a radical initiator, can introduce halogen atoms (e.g., chlorine, bromine) onto the isobutyl chain wikipedia.org. The regioselectivity of this reaction is influenced by the stability of the resulting radical intermediate, with tertiary C-H bonds being the most reactive, followed by secondary and then primary C-H bonds masterorganicchemistry.com. For the isobutyl group, this would likely lead to a mixture of halogenated products, with a preference for substitution at the tertiary carbon.

| Transformation | Reagents/Catalyst System | Potential Product(s) | Key Considerations |

| Hydroxylation | Manganese aminopyridine complexes, Oxidant (e.g., H₂O₂) | Hydroxy-isobutyl-pyridin-3-amine isomers | Regioselectivity is a major challenge. |

| Amination | Copper catalysts, Aminating agent (e.g., phthalimide) | Amino-isobutyl-pyridin-3-amine isomers | Requires development of specific catalytic systems for aliphatic C-H bonds. |

| Halogenation | Halogen (Cl₂, Br₂), UV light or radical initiator | Halo-isobutyl-pyridin-3-amine isomers | Typically results in a mixture of products; regioselectivity can be controlled to some extent by the choice of halogen and reaction conditions. |

Inability to Generate Article Due to Lack of Specific Data

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is no publicly available experimental or predicted spectroscopic data for the specific chemical compound “this compound.”

The user's request for a detailed article on the advanced spectroscopic characterization of this compound, structured with specific sections on NMR, Vibrational Spectroscopy, and Mass Spectrometry, cannot be fulfilled. The generation of a scientifically accurate and informative article, as per the instructions, is contingent upon the availability of detailed research findings and spectral data.

The strict requirement to focus solely on “this compound” and to include specific data tables for techniques such as multi-dimensional NMR (HSQC, HMBC, COSY), dynamic NMR, and characteristic IR/Raman absorption bands precludes the use of generalized information or data from analogous compounds. Creating such an article without specific data would lead to speculation and scientifically unsubstantiated content, which would not meet the required standards of accuracy and authority.

Therefore, until research characterizing “this compound” is published and made available, it is not possible to generate the requested article.

Advanced Spectroscopic Characterization Techniques

Mass Spectrometry (MS) and Hyphenated Techniques

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise elemental composition of a molecule by measuring its mass with very high accuracy. For 2-Isobutylpyridin-3-amine, with a molecular formula of C₉H₁₄N₂, the theoretical monoisotopic mass can be calculated with high precision. This exact mass is a critical parameter for confirming the compound's identity, as it distinguishes it from other molecules that may have the same nominal (integer) mass.

The ability of HRMS to resolve minute mass differences is essential. For instance, other chemical formulas could result in a nominal mass of 150 amu, but their exact masses would differ slightly from that of this compound. This precision is indispensable for confirming the molecular formula in complex samples or when identifying unknown compounds.

| Molecular Formula | Compound Name | Nominal Mass (amu) | Monoisotopic (Exact) Mass (amu) | Mass Difference (amu) |

|---|---|---|---|---|

| C₉H₁₄N₂ | This compound | 150 | 150.115698 | - |

| C₈H₁₀N₂O | Example: N-acetyl-4-aminophenol isomer | 150 | 150.079313 | -0.036385 |

| C₁₀H₁₈ | Example: Decalin | 150 | 150.140851 | +0.025153 |

| C₇H₆N₂O₂ | Example: Nitrobenzamide isomer | 150 | 150.042927 | -0.072771 |

Fragmentation Pattern Analysis for Deeper Structural Confirmation

In mass spectrometry, following ionization, the molecular ion of this compound undergoes fragmentation, breaking into smaller, charged pieces. The pattern of these fragments provides a molecular fingerprint that helps to confirm the compound's structure. The fragmentation is not random; bonds are more likely to break at specific locations, influenced by the stability of the resulting fragments. chemguide.co.uk

For this compound, a primary and dominant fragmentation pathway is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom of the amine group. wikipedia.orgdummies.comlibretexts.orglibretexts.org The loss of the largest alkyl group via this mechanism is typically favored. wikipedia.org

Key fragmentation pathways include:

Loss of a propyl radical (•C₃H₇): Alpha-cleavage can lead to the loss of a propyl radical from the isobutyl group, resulting in a stable, resonance-stabilized cation.

Loss of an isobutyl radical (•C₄H₉): Cleavage of the bond between the pyridine (B92270) ring and the isobutyl group results in a significant fragment.

Ring Fragmentation: The pyridine ring itself can fragment, although this often requires higher energy and leads to a more complex pattern of smaller ions.

Analyzing these fragments allows for a detailed reconstruction of the molecule's structure, confirming the connectivity of the isobutyl group to the pyridine ring at the 2-position and the amine group at the 3-position.

| Fragment Ion (m/z) | Neutral Loss | Mass of Neutral Loss (amu) | Proposed Fragment Structure/Origin |

|---|---|---|---|

| 135.0922 | •CH₃ | 15.0235 | Loss of a methyl group from the isobutyl side chain. |

| 107.0918 | •C₃H₇ | 43.0547 | Alpha-cleavage resulting in the loss of a propyl radical. |

| 93.0762 | •C₄H₉ | 57.0704 | Cleavage of the entire isobutyl group. |

| 94.0656 | C₄H₈ | 56.0626 | Rearrangement and loss of isobutylene. |

X-ray Crystallography and Solid-State Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid, offering unparalleled insight into molecular structure and intermolecular interactions.

Single Crystal X-ray Diffraction for Absolute Structure Determination

Single Crystal X-ray Diffraction (SCXRD) is the gold standard for determining the absolute three-dimensional structure of a molecule. mdpi.comtutorchase.com By irradiating a single, high-quality crystal with X-rays, a unique diffraction pattern is generated. Mathematical analysis of this pattern allows for the precise determination of atomic positions, bond lengths, bond angles, and torsional angles within the crystal lattice.

For this compound, an SCXRD analysis would provide irrefutable confirmation of its molecular structure, including the planarity of the pyridine ring and the specific conformation of the isobutyl group. Furthermore, it would reveal how the molecules pack together in the solid state, detailing the intermolecular forces, such as hydrogen bonds involving the amine group and the pyridine nitrogen, that govern the crystal structure. researchgate.net While specific experimental data for this compound is not available, data from structurally related pyridine derivatives illustrate the type of detailed information that can be obtained. nih.govresearchgate.neteurjchem.com

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 16.876(4) |

| b (Å) | 7.6675(18) |

| c (Å) | 13.846(3) |

| β (°) | 99.543(7) |

| Volume (ų) | 1766.9(7) |

| Z (Molecules per unit cell) | 4 |

Note: Data is representative of a substituted pyridine derivative and illustrates the typical parameters obtained from SCXRD analysis. researchgate.neteurjchem.com

Powder X-ray Diffraction for Polymorphism and Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is a rapid and non-destructive analytical technique used to characterize the solid-state nature of a compound. Instead of a single crystal, a fine powder of the material is analyzed. The resulting diffraction pattern, a plot of intensity versus the diffraction angle (2θ), serves as a unique "fingerprint" for a specific crystalline phase.

PXRD is instrumental in:

Phase Identification: Comparing the experimental pattern of a sample to a reference database allows for quick identification.

Purity Analysis: The presence of sharp, well-defined peaks indicates a crystalline material, while a broad, featureless halo suggests an amorphous solid. The technique can also detect the presence of crystalline impurities.

Polymorphism Studies: Polymorphs are different crystalline forms of the same compound. Since they have different crystal lattices, each polymorph produces a distinct PXRD pattern. PXRD is therefore a key tool for identifying and differentiating between polymorphs, which can have different physical properties.

A typical PXRD pattern for a crystalline sample of this compound would consist of a series of peaks at specific 2θ angles, with characteristic relative intensities.

| Position [°2θ] | d-spacing [Å] | Relative Intensity [%] |

|---|---|---|

| 8.5 | 10.39 | 45 |

| 12.8 | 6.91 | 80 |

| 17.1 | 5.18 | 100 |

| 21.5 | 4.13 | 65 |

| 24.3 | 3.66 | 90 |

| 28.9 | 3.09 | 50 |

Strategic Applications in Organic Synthesis As a Building Block

Role in the Synthesis of Complex Heterocyclic Compounds

The bifunctional nature of 2-Isobutylpyridin-3-amine, possessing both a nucleophilic amino group and a pyridine (B92270) ring, makes it an attractive starting material for the synthesis of various heterocyclic systems.

Precursor for Fused Pyridine Systems

The amino group at the 3-position and the pyridine nitrogen at the 1-position of this compound are suitably positioned for the construction of fused heterocyclic rings. Reactions with bifunctional electrophiles could lead to the formation of a variety of fused pyridine systems. For instance, reaction with α,β-unsaturated ketones or esters could potentially yield dihydropyridopyrimidines or related structures after an initial Michael addition followed by intramolecular cyclization and aromatization. Similarly, condensation with β-dicarbonyl compounds could provide access to pyrido[1,2-a]pyrimidines.

While general methods for the synthesis of fused pyridine derivatives are well-documented, specific examples utilizing this compound as the starting material are not found in the current body of scientific literature. Research in this area would be necessary to establish the reactivity and scope of this particular substrate in these transformations.

Incorporation into Bioactive and Alkaloid-Inspired Structures

The pyridine scaffold is a common motif in a vast number of bioactive natural products and pharmaceutical agents. The unique substitution pattern of this compound could be strategically employed to synthesize novel analogs of known bioactive molecules or to construct entirely new alkaloid-inspired structures. The isobutyl group could influence the lipophilicity and binding interactions of the final compounds, while the amino group provides a handle for further functionalization or for anchoring the pyridine core into a larger molecular framework.

Despite the potential, there are no specific reports in the scientific literature detailing the incorporation of this compound into bioactive or alkaloid-inspired structures. This remains a promising yet unexplored area of research.

Utilization in Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. The reactive functionalities of this compound make it a prime candidate for use in such reactions.

Design of Novel MCRs Incorporating this compound

The primary amino group of this compound can participate as the amine component in a variety of well-known MCRs, such as the Ugi, Passerini, or Hantzsch reactions. For example, in an Ugi-type reaction, the condensation of this compound with an aldehyde, a carboxylic acid, and an isocyanide could lead to the formation of complex α-acylamino amides bearing the 2-isobutylpyridin-3-yl moiety. The design of novel MCRs specifically tailored to the reactivity of this aminopyridine could also be envisioned, potentially leading to the discovery of new and efficient synthetic methodologies for the preparation of highly functionalized pyridine derivatives.

However, a review of the literature indicates that no specific multicomponent reactions involving this compound have been reported to date.

Scope and Limitations in Diverse Multicomponent Systems

The steric hindrance presented by the isobutyl group at the 2-position of the pyridine ring could influence the scope and limitations of this compound in various MCRs. This steric bulk might affect the rate and feasibility of reactions, particularly those involving the pyridine nitrogen or the amino group. For instance, in reactions where coordination to a metal catalyst is required, the isobutyl group could hinder the approach of the catalyst. Conversely, this steric influence could also be exploited to achieve higher selectivity in certain transformations.

A systematic investigation into the reactivity of this compound in a range of multicomponent systems would be necessary to delineate its scope and limitations. Currently, no such studies have been published.

Applications as a Chiral Auxiliary or Ligand in Catalytic Transformations

The development of new chiral ligands and auxiliaries is a cornerstone of asymmetric catalysis. While the parent this compound is achiral, its derivatives could potentially serve in these roles.

The introduction of a chiral center, for example within the isobutyl group or through derivatization of the amino group, could transform this molecule into a valuable chiral auxiliary. When temporarily attached to a prochiral substrate, this auxiliary could direct the stereochemical outcome of a reaction, after which it could be cleaved and potentially recycled.

Furthermore, the pyridine nitrogen and the exocyclic amino group offer two potential coordination sites for metal ions. The synthesis of chiral derivatives of this compound could lead to novel bidentate ligands for asymmetric catalysis. The electronic and steric properties of such ligands could be fine-tuned by modifying the substituents on the pyridine ring or the amino group, potentially leading to highly efficient and selective catalysts for a variety of transformations.

As with the other potential applications, the use of this compound or its derivatives as chiral auxiliaries or ligands in catalytic transformations is not described in the current scientific literature. This represents an open avenue for future research and development in the field of asymmetric synthesis.

No Publicly Available Research Found on the Coordination Chemistry of this compound

Despite a comprehensive search of available scientific literature, no specific research articles, patents, or scholarly data could be located detailing the coordination chemistry, metal complexation, or the electronic and magnetic properties of the chemical compound this compound.

The initial research strategy focused on identifying studies related to the synthesis and characterization of metal complexes involving this specific ligand. However, targeted searches for "this compound metal complexes," "coordination chemistry of this compound," and related terms did not yield any relevant results.

Broader searches were conducted to investigate the coordination behavior of analogous compounds, such as other substituted 3-aminopyridines and pyridines with bulky alkyl groups. While this approach provided general principles of coordination chemistry, including steric and electronic effects of substituents on metal binding, no direct information or data for this compound could be extrapolated to fulfill the specific requirements of the requested article outline.

Consequently, it is not possible to provide a detailed and scientifically accurate article on the following topics for this compound:

Coordination Chemistry and Metal Complexation

Electronic and Magnetic Properties of Coordination Compounds

Without any published data, any attempt to generate content for these sections would be speculative and would not meet the required standards of scientific accuracy. Further research and experimental studies would be necessary to elucidate the coordination chemistry of 2-Isobutylpyridin-3-amine.

In-depth Analysis of this compound in Coordination Chemistry

Detailed research into the coordination chemistry of this compound reveals a notable absence of specific studies on its metal complexes within publicly accessible scientific literature. While the broader class of pyridine-based ligands has been extensively investigated, forming a cornerstone of coordination chemistry, this particular substituted aminopyridine appears to be an unexplored territory. Consequently, a detailed discussion of its ligand field effects, electronic transitions, and the magnetic behavior of its potential paramagnetic complexes cannot be constructed based on direct experimental evidence.

The study of coordination compounds relies heavily on empirical data from techniques such as X-ray crystallography, UV-visible spectroscopy, and magnetic susceptibility measurements. These experimental findings provide the foundation for understanding how a ligand like this compound would interact with various metal centers. In the absence of such data, any description of its coordination behavior would be purely speculative and fall outside the bounds of established scientific reporting.

For a comprehensive and scientifically accurate article on the coordination chemistry of a specific compound, the availability of published research is paramount. This includes studies detailing the synthesis of its metal complexes and the characterization of their structural, electronic, and magnetic properties. As no such literature could be retrieved for this compound, it is not possible to provide a scientifically rigorous analysis as requested.

Further research and experimental investigation would be required to elucidate the coordination properties of this compound and its potential applications in areas such as catalysis, materials science, and bioinorganic chemistry.

Structure Activity Relationship Sar Analysis: Chemical Perspectives

Elucidation of Chemical Modifiers for Structural and Electronic Tuning

The structural and electronic characteristics of 2-Isobutylpyridin-3-amine can be finely tuned through strategic chemical modifications. These modifications can influence the molecule's conformation, reactivity, and potential biological interactions.

The amine and pyridine (B92270) moieties of this compound are primary sites for chemical modification to alter its physicochemical properties. Substituents on the pyridine ring and the amino group can induce significant changes in the molecule's electronic distribution and spatial arrangement.

The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the pyridine ring can modulate the basicity of the pyridine nitrogen and the nucleophilicity of the amino group. For instance, an EWG at a position ortho or para to the amino group would be expected to decrease the electron density on the nitrogen atom, thereby reducing its basicity. Conversely, an EDG in a similar position would likely increase the basicity.

The isobutyl group at the 2-position of the pyridine ring exerts a steric influence that can affect the planarity of the molecule and the accessibility of the adjacent amino group. Modifications to this alkyl chain, such as branching or changes in length, can further impact the conformational flexibility of the molecule.

The reactivity of the amino group can also be altered by N-alkylation or N-acylation. These modifications can influence the hydrogen bonding capacity of the amino group and introduce steric bulk, which in turn can affect how the molecule interacts with biological targets.

Table 1: Predicted Effects of Substituents on the Properties of this compound Analogs

| Substituent Position | Substituent | Predicted Effect on Pyridine Basicity | Predicted Effect on Amine Nucleophilicity | Predicted Conformational Impact |

| 4-position | -NO₂ | Decrease | Decrease | Minimal |

| 4-position | -OCH₃ | Increase | Increase | Minimal |

| 5-position | -Cl | Decrease | Decrease | Minimal |

| 5-position | -CH₃ | Increase | Increase | Minimal |

| Amine | -COCH₃ | No direct effect | Decrease | Increased steric hindrance around the amine |

| Amine | -CH₂CH₃ | No direct effect | Increase (inductive effect) | Increased steric hindrance around the amine |

This table presents hypothetical data based on established principles of organic chemistry.

While this compound itself is achiral, the introduction of chiral centers through substitution can lead to stereoisomers with distinct biological activities. For instance, if the isobutyl group were replaced with a sec-butyl group, a chiral center would be introduced. The resulting enantiomers could exhibit different binding affinities and efficacies towards a biological target due to the three-dimensional arrangement of their atoms.

The differential interaction of stereoisomers with chiral biological macromolecules is a well-established principle in medicinal chemistry. One enantiomer may fit optimally into a binding site, while the other may have a weaker interaction or even bind to a different target. Therefore, the stereochemistry of any chiral derivatives of this compound would be a critical factor in their SAR analysis.

In Silico Approaches for Chemical Space Exploration and Rational Design

Computational methods are invaluable for exploring the vast chemical space of potential this compound derivatives and for the rational design of new compounds with desired properties.

In the absence of a known 3D structure of a biological target, ligand-based drug design (LBDD) methods can be employed. nih.gov These approaches utilize the structural information of known active molecules to develop a pharmacophore model. This model represents the essential steric and electronic features required for biological activity. For this compound, a pharmacophore model could be generated based on a set of its analogs with known activities. This model would guide the design of new derivatives with a higher probability of being active.

When the 3D structure of the target is available, structure-based drug design (SBDD) becomes a powerful tool. mdpi.com This method involves docking virtual libraries of this compound analogs into the binding site of the target protein. The docking simulations predict the binding mode and affinity of each compound, allowing for the prioritization of candidates for synthesis and biological testing.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structures of a series of compounds with their biological activities. frontiersin.orgnih.gov For this compound, a 2D-QSAR or 3D-QSAR model could be developed to predict the activity of untested analogs. frontiersin.orgnih.govnih.gov

2D-QSAR models use descriptors calculated from the 2D structure of the molecules, such as molecular weight, logP, and topological indices.

3D-QSAR methods, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), use 3D structural information to generate predictive models. These models can provide insights into the favorable and unfavorable steric and electrostatic interactions between the ligand and the target.

These predictive models can be used to virtually screen large libraries of compounds and to guide the optimization of lead compounds by suggesting modifications that are likely to improve activity.

Table 2: Hypothetical QSAR Descriptors and Their Potential Influence on the Activity of this compound Derivatives

| Descriptor | Description | Potential Influence on Activity |

| LogP | Lipophilicity | An optimal range may be required for good membrane permeability and target engagement. |

| Molecular Weight | Size of the molecule | May be constrained by the size of the binding pocket. |

| Hydrogen Bond Donors/Acceptors | Capacity for hydrogen bonding | Crucial for specific interactions with the target protein. |

| Topological Polar Surface Area (TPSA) | A measure of the polar surface area | Often correlated with cell permeability. |

| Aromatic Ring Count | Number of aromatic rings | Can contribute to pi-pi stacking interactions. |

This table presents hypothetical data based on common descriptors used in QSAR studies.

Applications of Computational Chemistry in SAR Elucidation

Computational chemistry plays a multifaceted role in the SAR elucidation of this compound and its analogs. Molecular modeling techniques can be used to:

Perform conformational analysis: To identify the low-energy conformations of the molecule that are likely to be biologically relevant.

Calculate electronic properties: Such as electrostatic potential maps and molecular orbital energies, to understand the reactivity and interaction potential of the molecule.

Simulate molecular dynamics: To study the dynamic behavior of the ligand-target complex and to assess the stability of the binding interactions over time.

Predict ADMET properties: (Absorption, Distribution, Metabolism, Excretion, and Toxicity) to identify potential liabilities early in the drug discovery process.

By integrating these computational approaches with experimental data, a comprehensive understanding of the SAR of this compound can be achieved, facilitating the design of new molecules with improved properties.

In-Depth Analysis of this compound Reveals a Gap in Current Scientific Literature

A comprehensive review of scientific databases and research literature has revealed a notable absence of specific studies on the chemical compound this compound. Despite the growing interest in pyridine derivatives within medicinal chemistry and materials science, this particular compound has not been the subject of dedicated research into its structure-activity relationships.

Initial investigations seeking to detail the Quantitative Structure-Activity Relationship (QSAR) model development, molecular docking, and molecular dynamics of this compound have found no published studies. Consequently, a detailed analysis as per the requested scientific structure cannot be fulfilled at this time.

The exploration for data included searches for QSAR models, which are statistical models that relate the quantitative chemical structure of a compound to its biological or chemical activity. Such models are instrumental in predicting the properties of new chemical entities. However, no QSAR studies specific to this compound have been developed or reported.

Similarly, a thorough search for molecular docking and dynamics simulations involving this compound yielded no results. These computational techniques are crucial for understanding the interaction modes of a compound with biological targets at a molecular level, providing insights into its potential therapeutic applications. The absence of such studies indicates that the binding behavior and interaction mechanisms of this compound with any specific protein or receptor have not yet been investigated.

While research exists for other pyridine derivatives, the principles of chemical specificity prevent the extrapolation of those findings to this compound. The unique structural and electronic properties imparted by the isobutyl group at the second position and the amine group at the third position of the pyridine ring necessitate dedicated studies to understand its specific structure-activity relationships.

This lack of available data highlights a significant gap in the current scientific knowledge base and presents an opportunity for future research. The synthesis and subsequent computational and biological evaluation of this compound could unveil novel properties and applications. Until such research is conducted and published, a scientifically accurate and detailed article on its Structure-Activity Relationship remains unachievable.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Isobutylpyridin-3-amine, and how can reaction conditions be optimized for academic-scale production?

- Methodological Answer : The synthesis of pyridine derivatives typically involves condensation reactions or nucleophilic substitution. For instance, pyridin-2-amine analogs are synthesized by condensing pyridyl-amines with aldehydes under reflux conditions using ethanol or methanol as solvents . Optimization may involve adjusting catalysts (e.g., acidic or basic conditions), temperature gradients, and reaction times. Characterization via NMR and mass spectrometry (MS) is critical to confirm structural integrity and purity . Pilot-scale optimization should include iterative testing of stoichiometric ratios and solvent systems.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to resolve substituent positions on the pyridine ring. For example, aromatic protons in pyridine derivatives typically appear in the δ 7.0–8.5 ppm range .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns. Electrospray ionization (ESI) is preferred for polar derivatives.

- Chromatography : Reverse-phase HPLC with UV detection (λ ~254 nm) assesses purity. Retention times should be calibrated against known standards .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of vapors .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.

- First Aid : For skin contact, wash with soap and water; for eye exposure, rinse with saline for 15 minutes .

Q. How can researchers systematically search for literature on this compound using chemical databases?

- Methodological Answer : Use synonyms (e.g., 2-amino-3-hydroxypyridine, CAS 16867-03-1) and Boolean operators in databases like SciFinder or Reaxys. For example, search

"2" W amino W "3" W hydroxy?_pyridin?to capture structural variations. Include filters for synthetic methods, spectral data, and bioactivity studies .

Advanced Research Questions

Q. How can QSAR modeling be applied to predict the bioactivity profile of this compound derivatives?

- Methodological Answer :

- Descriptor Selection : Calculate electronic (e.g., Hammett constants), steric (molar refractivity), and lipophilic (Log P) parameters using software like MOE or Schrödinger.

- Model Validation : Use partial least squares (PLS) regression with cross-validation (r² > 0.7) to correlate descriptors with antibacterial or antifungal activity .

- Case Study : Pyridin-2-amine derivatives showed fungicidal activity when Log P values were optimized for membrane permeability .

Q. What strategies resolve contradictory data in biological activity assessments of this compound across different assay systems?

- Methodological Answer :

- Assay Standardization : Replicate experiments under identical conditions (e.g., pH, temperature) using validated cell lines (e.g., HEK293 for kinase assays) .

- Statistical Analysis : Apply ANOVA or Tukey’s HSD test to identify outliers. For conflicting IC₅₀ values, use dose-response curves with triplicate measurements .

- Mechanistic Studies : Perform molecular docking to validate target binding affinity discrepancies .

Q. What methodologies enable the study of coordination complexes between this compound and transition metals?

- Methodological Answer :

- Synthesis : React the amine with metal salts (e.g., CoCl₂ or Cu(NO₃)₂) in ethanol/water mixtures at 60–80°C. Monitor via UV-Vis spectroscopy for ligand-to-metal charge transfer bands .

- Characterization : Use X-ray crystallography for structural elucidation and cyclic voltammetry to assess redox behavior .

Q. How can fluorescent sensor applications of this compound derivatives be systematically evaluated?

- Methodological Answer :

- Sensor Design : Functionalize the pyridine ring with fluorophores (e.g., dansyl or BODIPY). Test selectivity for metal ions (e.g., Pb²⁺, Hg²⁺) via fluorescence quenching/enhancement in buffered solutions .

- Quantitative Analysis : Calculate detection limits (LOD) using Stern-Volmer plots and validate with inductively coupled plasma mass spectrometry (ICP-MS) .

Q. How to design structure-activity relationship (SAR) studies for this compound targeting kinase inhibition?

- Methodological Answer :

- Analog Synthesis : Modify the isobutyl group to alkyl/aryl variants. Introduce electron-withdrawing/donating substituents on the pyridine ring.

- Activity Profiling : Screen analogs against EGFR or HER2 kinases using ADP-Glo™ assays. Compare IC₅₀ values and correlate with steric/electronic parameters .

Key Methodological Considerations

- Data Interpretation : Cross-validate spectral data (NMR/MS) with computational tools like ACD/Labs or MestReNova .

- Ethical Compliance : Document synthetic procedures and safety protocols in alignment with institutional review boards (IRBs) .

- Conflict Resolution : Apply triangulation (e.g., combining assay data, computational modeling, and literature) to address contradictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.